molecular formula C8H7N3O2 B185859 4-Methyl-7-nitro-1H-indazole CAS No. 104103-06-2

4-Methyl-7-nitro-1H-indazole

Cat. No.: B185859
CAS No.: 104103-06-2
M. Wt: 177.16 g/mol
InChI Key: IALDSOZYXPLUMA-UHFFFAOYSA-N
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Description

4-Methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a nitro group at the 7th position and a methyl group at the 4th position on the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-nitro-1H-indazole typically involves nitration and methylation reactions. One common method involves the nitration of 4-methylindazole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-7-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 4-Methyl-7-amino-1H-indazole.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

4-Methyl-7-nitro-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of nitric oxide synthase.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    7-Nitroindazole: Similar structure but lacks the methyl group at the 4th position.

    4-Methylindazole: Similar structure but lacks the nitro group at the 7th position.

    1H-Indazole: The parent compound without any substituents.

Uniqueness: 4-Methyl-7-nitro-1H-indazole is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

4-methyl-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8-6(5)4-9-10-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALDSOZYXPLUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623099
Record name 4-Methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104103-06-2
Record name 4-Methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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